
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-: is a complex organic compound characterized by the presence of a benzaldehyde group attached to a long polyether chain. This compound is notable for its unique structure, which combines aromatic and polyether functionalities, making it a subject of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain precursor under specific conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with a polyether alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzoic acid
Reduction: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzyl alcohol
Substitution: Formation of various substituted derivatives depending on the substituent introduced
科学的研究の応用
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.
作用機序
The mechanism of action of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The polyether chain can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the benzaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)
- Benzaldehyde, 4-(3,6,9,12,15-tetraoxadodec-1-yloxy)
Uniqueness
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is unique due to its longer polyether chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This extended chain length can influence its solubility, reactivity, and interactions with other molecules, making it a versatile compound for various applications.
特性
CAS番号 |
1638364-39-2 |
|---|---|
分子式 |
C20H32O8 |
分子量 |
400.5 g/mol |
IUPAC名 |
4-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C20H32O8/c1-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-20-4-2-19(18-21)3-5-20/h2-5,18H,6-17H2,1H3 |
InChIキー |
ZNXARMPPQUEYCN-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


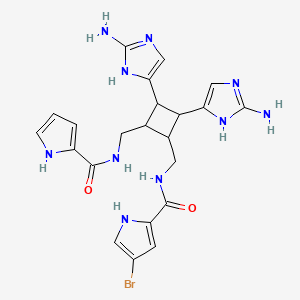
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
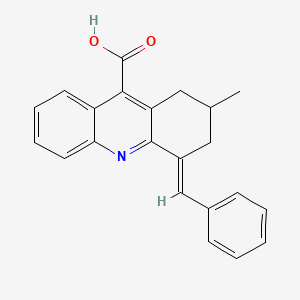
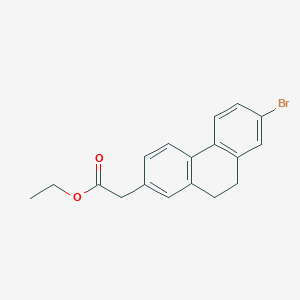
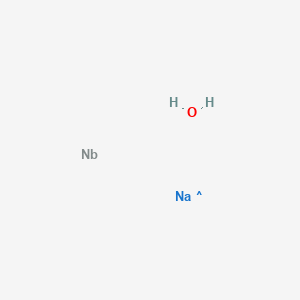

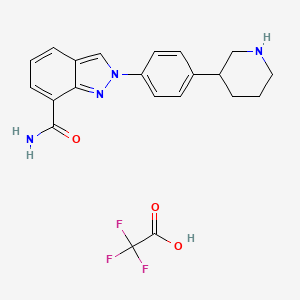
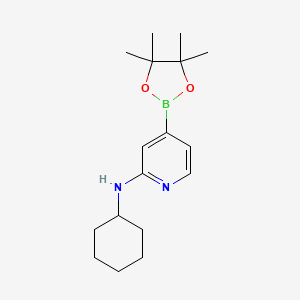
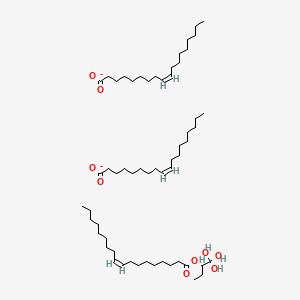
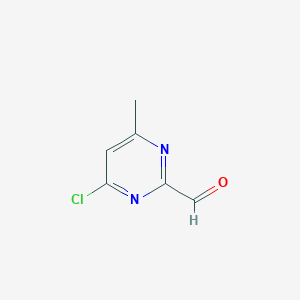
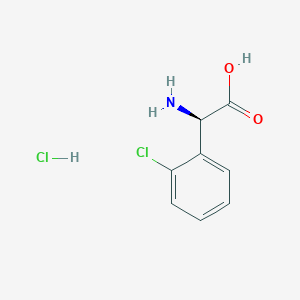
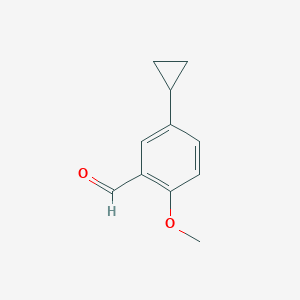
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)
